molecular formula C55H86O25 B1197597 Camellidin I

Camellidin I

Cat. No. B1197597
M. Wt: 1147.3 g/mol
InChI Key: TVDLDADJOJWXBX-USVUDFSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Camellidin I is a triterpenoid saponin.

Scientific Research Applications

  • Antifungal Activity of Camellidin I : A study by Nagata et al. (1985) isolated two triterpenoid saponins, including Camellidin I, from Camellia japonica leaves, demonstrating antifungal activity characterized by abnormal germination of conidia. These findings suggest the potential use of Camellidin I in phytopathology and biochemistry studies related to antifungal applications (Nagata, Tsushida, Hamaya, Enoki, Manabe, & Nishino, 1985).

  • Structural Analysis for Antifungal Activity : In a separate study, the structure of the tetrasaccharide unit of Camellidin-I was elucidated using 1H NMR techniques, which is essential for understanding its antifungal properties. This study highlights the importance of structural analysis in the development and utilization of Camellidin I as an antifungal agent (Nishino, Manabe, Enoki, Nagata, Tsushida, & Hamaya, 1986).

  • Antifeedant Properties Related to Camellidin II : Although not directly related to Camellidin I, a study by Numata et al. (1987) identified Camellidin II as an antifeedant for butterfly larvae, which suggests a potential broader spectrum of biological activities for Camellidins, including Camellidin I. This could inspire further research into other potential applications of Camellidin I beyond antifungal uses (Numata, Kitajima, Katsuno, Yamamoto, Nagahama, Takahashi, Fujiki, & Nabae, 1987).

properties

Product Name

Camellidin I

Molecular Formula

C55H86O25

Molecular Weight

1147.3 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-12a-acetyloxy-4,4,6a,6b,11,11,14b-heptamethyl-8-oxo-2,3,4a,5,6,7,8a,9,10,12,14,14a-dodecahydro-1H-picen-3-yl]oxy]-3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C55H86O25/c1-22(59)80-55-21-50(2,3)14-11-23(55)24(60)17-54(8)30(55)10-9-29-52(6)15-13-31(51(4,5)28(52)12-16-53(29,54)7)75-49-43(78-47-39(68)36(65)33(62)26(19-57)73-47)40(69)41(44(79-49)45(70)71)76-48-42(37(66)34(63)27(20-58)74-48)77-46-38(67)35(64)32(61)25(18-56)72-46/h10,23,25-29,31-44,46-49,56-58,61-69H,9,11-21H2,1-8H3,(H,70,71)/t23-,25-,26-,27-,28+,29-,31+,32-,33+,34+,35+,36+,37+,38-,39-,40+,41+,42-,43-,44+,46+,47+,48+,49-,52+,53-,54-,55+/m1/s1

InChI Key

TVDLDADJOJWXBX-USVUDFSPSA-N

Isomeric SMILES

CC(=O)O[C@@]12CC(CC[C@@H]1C(=O)C[C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)C)C)C)(C)C

SMILES

CC(=O)OC12CC(CCC1C(=O)CC3(C2=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)(C)C

Canonical SMILES

CC(=O)OC12CC(CCC1C(=O)CC3(C2=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)(C)C

Origin of Product

United States

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